molecular formula C17H19N3 B602503 Mirtazapine-d3 CAS No. 1216678-68-0

Mirtazapine-d3

Cat. No.: B602503
CAS No.: 1216678-68-0
M. Wt: 268.37 g/mol
InChI Key: RONZAEMNMFQXRA-FIBGUPNXSA-N
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Description

Mirtazapine-d3 is a deuterated form of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. The deuterium atoms in this compound replace some of the hydrogen atoms in the original mirtazapine molecule, which can potentially alter its pharmacokinetic properties. This compound is of interest in both clinical and research settings due to its potential for improved stability and reduced metabolic degradation compared to non-deuterated mirtazapine .

Mechanism of Action

Target of Action

Mirtazapine-d3, a derivative of Mirtazapine, is likely to share the same primary targets as Mirtazapine. Mirtazapine is a noradrenergic and specific serotonergic antidepressant . It primarily targets the adrenergic α2-autoreceptors and α2-heteroreceptors, as well as the 5-HT2 and 5-HT3 receptors . These receptors play crucial roles in the regulation of mood and behavior .

Mode of Action

This compound’s mode of action is hypothesized to be similar to that of Mirtazapine. Mirtazapine acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which enhances the release of norepinephrine and 5-HT1A–mediated serotonergic transmission . This dual mode of action may be responsible for its rapid onset of action .

Biochemical Pathways

This compound is expected to affect the same biochemical pathways as Mirtazapine. Mirtazapine increases serotonergic transmission, suggesting that the medication may start working more quickly than selective serotonin reuptake inhibitors (SSRIs) . It also affects both the serotonin and norepinephrine systems in the central nervous system .

Pharmacokinetics

The ADME properties of this compound are likely to be similar to those of Mirtazapine. Mirtazapine is extensively metabolized in the liver, mainly by the cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 . It binds to plasma proteins in a nonspecific and reversible way, and its absolute bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound are expected to be similar to those of Mirtazapine. Mirtazapine has been reported to be efficacious in the management of various conditions. It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery . It also has potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by environmental factors similar to those affecting Mirtazapine. For instance, nutrition, sleep, and physical exercise have been shown to influence the action of Mirtazapine . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mirtazapine-d3 involves the incorporation of deuterium atoms into the mirtazapine molecule. One method involves the use of deuterated reagents in the synthesis process. For example, starting with a deuterated carboxylic acid compound, the synthesis proceeds through several steps including the conversion of the carboxylic acid group into a ketone group, followed by reduction to form an intermediate hydroxy compound, and finally, the formation of this compound through further reduction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The use of green chemistry principles, such as solvent-free methods and environmentally friendly reagents, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions

Mirtazapine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions are used in the synthesis of this compound, as mentioned earlier.

    Substitution: Substitution reactions can occur, particularly involving the nitrogen atoms in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include deuterated solvents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of mirtazapine, which can be further analyzed for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Mirtazapine-d3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mirtazapine-d3

This compound stands out due to its deuterium substitution, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This can potentially lead to improved therapeutic outcomes and a better safety profile compared to non-deuterated mirtazapine and other similar compounds .

Properties

IUPAC Name

5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662131
Record name Mirtazapine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216678-68-0
Record name Mirtazapine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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